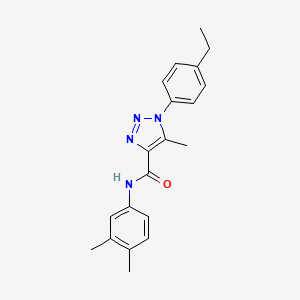
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This core is substituted with an amino group at the 2-position, a phenyl group at the N-position, and a 4-nitrobenzoyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the bicyclic indolizine core, with the various substituents attached at the appropriate positions. The exact geometry would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
Indolizines are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atom or the 2-position. The presence of the nitrobenzoyl group could also allow for reactions involving this moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its structure. The presence of the nitro group could increase its reactivity, while the phenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a compound that may be involved in the synthesis of various chemically significant molecules. Research has demonstrated the versatility of similar compounds in synthesizing a wide range of derivatives. For example, a novel diamine incorporating sulfone, ether, and amide structures was synthesized through a reaction involving a compound structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide. This process highlights the potential for creating polyimides with significant properties, indicating the compound's relevance in materials science and polymer chemistry (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Anticancer and Biological Activity
Research into compounds with a similar structure to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has revealed potential anticancer and biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and showed significant antitumor activity against human breast adenocarcinoma cell lines. This suggests that related compounds, including 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, could be explored for their anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Molecular Synthesis and Modification
The synthesis and modification of molecules using 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide or its derivatives have been a topic of interest. Such compounds are used as starting materials for the creation of biologically active molecules, showcasing their importance in pharmaceutical chemistry and drug design. This includes the development of various heterocyclic compounds with potential therapeutic applications, emphasizing the compound's utility in contributing to new and effective medications (Abdellatif, El-Shaieb, & El-Deen, 2011).
Exploration in Liquid Crystal Research
Compounds structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide have been explored for their role in liquid crystal research. The study of hydrogen bonding and its effect on the smectic phase stability in liquid crystals has been significantly advanced by examining the properties of similar molecules. This research provides insights into the molecular interactions that influence the physical properties of liquid crystals, which are crucial for the development of displays and other technologies (Wang, Bai, Bai, Pang, Ran, Zhao, Zhang, & Li, 2011).
Propriétés
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUJUHDUFZCDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)



![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)
![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)


![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)